The synthesis of SE-Phenyl-L-selenocysteine can be accomplished through several methods:
Each method has its technical details and optimizations depending on the desired yield and purity of the final product.
The molecular structure of SE-Phenyl-L-selenocysteine consists of a central carbon atom bonded to an amino group (-NH2), a carboxylic acid group (-COOH), a phenyl group (-C6H5), and a selenol group (-SeH). The presence of selenium instead of sulfur alters its chemical behavior significantly compared to cysteine.
SE-Phenyl-L-selenocysteine participates in various chemical reactions that are crucial for its biological activity:
These reactions highlight the versatility of SE-Phenyl-L-selenocysteine in both synthetic chemistry and biological systems.
The mechanism by which SE-Phenyl-L-selenocysteine exerts its effects primarily involves its role as a precursor for selenoproteins. Upon incorporation into proteins, it contributes to their structural integrity and functionality due to its unique redox properties:
Research indicates that compounds like SE-Phenyl-L-selenocysteine exhibit unique properties that can be exploited for therapeutic applications, particularly due to their ability to modulate redox states within biological systems.
SE-Phenyl-L-selenocysteine has several scientific uses:
The insertion of selenocysteine (Sec) into proteins relies on cis-acting RNA structures called SECIS elements, which exhibit fundamental architectural differences across biological domains. In prokaryotes, SECIS elements are positioned immediately downstream of the Sec-encoding UGA codon within the open reading frame. These structures form stem-loops without strict sequence conservation but require specific structural motifs to recruit elongation factors. For example, bacterial SECIS elements in Methanococcus species facilitate Sec insertion via interactions with the SelB elongation factor [2].
Conversely, eukaryotic SECIS elements reside in the 3′-untranslated region (3′-UTR) of selenoprotein mRNAs and exhibit greater structural complexity. Analyses of green algae (Ostreococcus tauri and O. lucimarinus) revealed SECIS structures with a conserved guanine (G) preceding the non-Watson-Crick quartet and elongated apical mini-stems (Figure 1) [5]. Eukaryotic SECIS elements are categorized into Type I (single helix) and Type II (additional mini-stem), with Type II predominating in higher organisms. These structures bind SECIS-binding protein 2 (SBP2), which recruits the Sec-specific elongation factor and tRNA^Sec^ to the ribosome.
Table 1: SECIS Element Features Across Domains
Feature | Prokaryotes | Eukaryotes |
---|---|---|
Location | Downstream of UGA codon | 3′-UTR |
Structure | Stem-loop (variable sequence) | Type I/II (conserved motifs) |
Conserved Motifs | Unpaired GAA_A region (archaea) | AUGA/GUGA quartet, apical mini-stem |
Binding Factor | SelB | SBP2-Sec-tRNA^Sec^ complex |
Example Organism | Methanococcus jannaschii | Ostreococcus tauri |
Selenocysteyl-tRNA (tRNA^Sec^) is the central adaptor molecule enabling UGA redefinition. Its synthesis involves a two-step pathway:
In eukaryotes, tRNA^Sec^ exhibits unique features:
Table 2: tRNA^Sec^ Properties in Sec Incorporation
Property | Prokaryotic tRNA^Sec^ | Eukaryotic tRNA^Sec^ |
---|---|---|
Charging Enzyme | SerRS | SerRS |
Sec Conversion Factor | SelA | PSTK-SepSecS complex |
Elongation Factor | SelB (binds SECIS & tRNA^Sec^) | SBP2 + EFsec |
Discrimination Signal | SECIS in ORF | SECIS in 3′-UTR |
Structural Hallmarks | Variable arm, U8 | Extended acceptor stem, D-loop |
Selenoprotein synthesis pathways show remarkable conservation in aquatic eukaryotes but are lost in terrestrial lineages. Green algae (Ostreococcus spp.) possess the largest known selenoproteomes among eukaryotes (26–29 selenoproteins), including homologs of mammalian thioredoxin reductases (TR), glutathione peroxidases (GPx), and selenoproteins S, T, and M [5]. These organisms retain full Sec insertion machinery (SelA, SelB, SelD) and SECIS elements with lineage-specific adaptations, such as the G-rich apical region.
In contrast, land plants (Arabidopsis thaliana) and fungi (Saccharomyces cerevisiae) have entirely lost selenoprotein synthesis. Evolutionary analyses indicate this loss correlates with the transition from aquatic to terrestrial habitats, where selenium scarcity may have favored replacement of Sec with cysteine (Cys) in redox-active proteins [5] [9]. For example:
This pattern suggests that Sec utilization is an ancient trait maintained primarily in aquatic ecosystems, with multiple independent losses occurring in land-dwelling lineages.
The selenium donor for Sec synthesis, selenophosphate, is generated by selenophosphate synthetase (SPS/SelD), which catalyzes:
ATP + HSe⁻ + H₂O → selenophosphate + AMP + Pi
SPS enzymes are classified into two functional groups:
Selenocysteine synthase (SelA) utilizes selenophosphate to convert Ser-tRNA^Sec^ to Sec-tRNA^Sec^. In bacteria, SelA forms a homodecameric complex that positions PLP to facilitate selenium transfer. The Escherichia coli SelD-SelA complex ensures direct channeling of selenophosphate to prevent release of toxic intermediates [10].
Notably, selenium recycling involves selenocysteine lyase (CsdB), which degrades Sec to alanine and selenide. Structural studies reveal that CsdB delivers selenide directly to SelD, forming a transient CsdB-SelD complex that minimizes cellular exposure to reactive selenium species (Figure 2) [10].
Table 3: Key Enzymes in Sec Biosynthesis
Enzyme | Function | Catalytic Residue | Organismal Distribution |
---|---|---|---|
SPS2 (SelD) | Selenophosphate synthesis | Sec/Cys (flexible loop) | All Sec-utilizing organisms |
SPS1 | Redox regulation (non-enzymatic) | Thr/Arg (catalytic site inactive) | Metazoans |
SelA | Ser→Sec on tRNA^Sec^ | PLP-dependent active site | Bacteria/archaea |
SepSecS | Ser→Sec on tRNA^Sec^ | PLP + PSTK phosphorylation | Eukaryotes |
CsdB | Sec decomposition to HSe⁻ | PLP-Lys226 adduct | Bacteria/eukaryotes |
Figure 2: Selenium Recycling and Sec Biosynthesis Pathway
1. Selenocysteine lyase (CsdB): Sec → HSe⁻ + Alanine 2. Selenophosphate synthetase (SelD): HSe⁻ + ATP → Selenophosphate 3. Selenocysteine synthase (SelA): Ser-tRNA^Sec^ + Selenophosphate → Sec-tRNA^Sec^ 4. Ribosomal incorporation: Sec-tRNA^Sec^ + UGA codon → Selenoprotein
Concluding Remarks:The biosynthesis and incorporation of SE-Phenyl-L-selenocysteine into proteins represent a sophisticated interplay of RNA structures, catalytic enzymes, and evolutionary adaptations. While SECIS elements and tRNA^Sec^ enable UGA recoding across life, the conservation of selenoprotein synthesis is tightly linked to environmental selenium availability. Future studies should explore the biochemical properties of artificial seleno-compounds like SE-Phenyl-L-selenocysteine within these ancient pathways.
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